Taiwanhomoflavone C
Description
Contextual Background of Flavonoids and Homoflavones
Flavonoids represent a large and diverse class of naturally occurring polyphenolic compounds, which are secondary metabolites found extensively in plants. nih.govebsco.com They are widely distributed in fruits, vegetables, grains, tea, and wine. nih.govebsco.comcambridge.org The fundamental structure of a flavonoid consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration, which comprises two benzene (B151609) rings (A and B) connected by a three-carbon heterocyclic pyran ring (C). nih.govcambridge.org Flavonoids are categorized into several subgroups based on the structural features of the C ring, including flavones, flavonols, flavanones, isoflavones, and anthocyanins. nih.govebsco.comcambridge.org These compounds are responsible for the vibrant colors in many flowers and fruits and play crucial roles in plant growth, defense against pests, and protection from UV radiation. ebsco.com In human health, flavonoids are recognized for a wide array of biological activities, including antioxidant, anti-inflammatory, anti-mutagenic, and anti-carcinogenic properties. nih.govmdpi.com
Homoflavones, and more broadly homoisoflavonoids, are a related but distinct class of flavonoids. Their defining structural feature is a C6-C4-C6 skeleton, meaning the B-ring is attached to a four-carbon chain, which can exist in various forms such as 3-benzylchromanones or 3-benzylidene-4-chromanones. researchgate.net While less common than flavonoids, approximately 240 naturally occurring homoisoflavonoids have been identified from various plant parts like roots, heartwood, and leaves. researchgate.net They are known to possess a broad spectrum of pharmacological activities, including cytotoxic, anti-inflammatory, antioxidant, and anti-diabetic effects. researchgate.net
Significance of Taiwanhomoflavone C within Natural Product Chemistry and Biomedical Research
This compound holds particular significance in the field of natural product chemistry due to its unique and complex structure. It is classified as a new tetraflavonoid, a molecule composed of four flavonoid units linked together. researchgate.netacs.org This intricate assembly distinguishes it from the more common monomeric or dimeric (biflavonoid) flavonoids. The elucidation of such complex structures presents a considerable challenge and contributes valuable knowledge to the understanding of biosynthesis and chemical diversity in nature.
The compound was isolated from Cephalotaxus wilsoniana, a plant that has proven to be a rich source of novel bioactive compounds, including other flavonoids and lignans. chemfaces.comresearchgate.netmdpi.com In biomedical research, the significance of this compound lies in its demonstrated biological activity. Studies have identified it as an effective agent for its antiplatelet effects. nih.govcambridge.org Specifically, research has shown that this compound can inhibit the secondary aggregation of platelets induced by adrenaline. researchgate.netmdpi.com This finding positions it as a molecule of interest in the search for new antithrombotic agents, which are crucial in the prevention and treatment of cardiovascular diseases. mdpi.com
Current Landscape of Research on this compound
The current body of research on this compound is primarily centered on its isolation, structural characterization, and initial bioactivity screening. Key research has successfully isolated this compound, along with related flavonoids like ginkgetin (B1671510), Taiwanhomoflavone A, and Taiwanhomoflavone B, from the plant Cephalotaxus wilsoniana. acs.orgchemfaces.commdpi.com The structure of this novel tetraflavonoid was elucidated using spectroscopic methods. acs.org
Pharmacological investigations have focused on its antiplatelet properties. In studies evaluating a series of flavonoids and lignans, this compound was one of the compounds that demonstrated inhibitory activity against adrenaline-induced secondary aggregation in human platelet-rich plasma. researchgate.netmdpi.com This suggests that its mechanism of action may involve interference with pathways related to thromboxane (B8750289) formation. mdpi.com While related biflavonoids from the same source have been studied for their potential binding to cyclooxygenase (COX) enzymes, the precise molecular targets for this compound require further investigation. researchgate.netnih.gov The existing research provides a foundational understanding of the compound's chemical nature and a primary therapeutic potential, forming a basis for more in-depth mechanistic and preclinical studies.
Research Objectives and Scope of the Comprehensive Review
This comprehensive review aims to synthesize and present the current state of knowledge pertaining exclusively to the chemical compound this compound. The primary objective is to provide a structured and scientifically accurate overview for researchers in natural product chemistry, pharmacology, and related biomedical fields.
The scope of this review is strictly defined to cover the following areas:
Chemical Context: To place this compound within the broader families of flavonoids and homoflavones, clarifying its structural classification.
Scientific Significance: To highlight the unique chemical structural features and the specific biological activities that make this compound a compound of interest.
Research Findings: To detail the existing research landscape, focusing on its natural source, isolation, and reported antiplatelet activity.
This article will consolidate findings from diverse scientific literature to create a focused and authoritative resource. By delineating what is currently known, this review also implicitly highlights the gaps in the research, suggesting avenues for future investigations into the compound's full therapeutic potential and mechanism of action.
Properties
Molecular Formula |
C66H50O20 |
|---|---|
Molecular Weight |
1163.1 g/mol |
IUPAC Name |
2-[3-[5-[(2S)-6-[(2S)-5,7-dihydroxy-2-[3-[2-hydroxy-5-(5-hydroxy-7-methoxy-6-methyl-4-oxochromen-2-yl)phenyl]-4-methoxyphenyl]-4-oxo-2,3-dihydrochromen-6-yl]-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-4-hydroxyphenyl]-5-hydroxy-7-methoxy-6-methylchromen-4-one |
InChI |
InChI=1S/C66H50O20/c1-27-47(81-5)25-55-57(63(27)75)39(69)19-49(85-55)29-7-11-37(67)33(15-29)35-17-31(9-13-45(35)79-3)51-21-41(71)59-53(83-51)23-43(73)61(65(59)77)62-44(74)24-54-60(66(62)78)42(72)22-52(84-54)32-10-14-46(80-4)36(18-32)34-16-30(8-12-38(34)68)50-20-40(70)58-56(86-50)26-48(82-6)28(2)64(58)76/h7-20,23-26,51-52,67-68,73-78H,21-22H2,1-6H3/t51-,52-/m0/s1 |
InChI Key |
FVCQLZMKPAVSPH-XWQGWOARSA-N |
Isomeric SMILES |
CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)C4=C(C=CC(=C4)[C@@H]5CC(=O)C6=C(O5)C=C(C(=C6O)C7=C(C8=C(C=C7O)O[C@@H](CC8=O)C9=CC(=C(C=C9)OC)C1=C(C=CC(=C1)C1=CC(=O)C2=C(C(=C(C=C2O1)OC)C)O)O)O)O)OC)OC |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)C4=C(C=CC(=C4)C5CC(=O)C6=C(O5)C=C(C(=C6O)C7=C(C8=C(C=C7O)OC(CC8=O)C9=CC(=C(C=C9)OC)C1=C(C=CC(=C1)C1=CC(=O)C2=C(C(=C(C=C2O1)OC)C)O)O)O)O)OC)OC |
Synonyms |
taiwanhomoflavone C |
Origin of Product |
United States |
Isolation and Structural Characterization of Taiwanhomoflavone C
Natural Occurrence and Botanical Source Identification
Taiwanhomoflavone C is a naturally occurring tetraflavonoid that has been isolated from Cephalotaxus wilsoniana. acs.orgacs.orgacs.org This evergreen tree, belonging to the family Cephalotaxaceae, is a primary botanical source for this compound, as well as other related flavonoids like Taiwanhomoflavone A and Taiwanhomoflavone B. medchemexpress.comjst.go.jpebi.ac.ukmedchemexpress.com The genus Cephalotaxus is known for producing a variety of bioactive compounds, including alkaloids and biflavonoids. researchgate.netcambridge.org
Distribution within Specific Plant Tissues
Research has shown that this compound is specifically found in the leaves and heartwood of Cephalotaxus wilsoniana. acs.orgacs.org The presence of this and other flavonoids in various parts of the plant, such as the stem and twigs, underscores the rich chemical diversity of this species. medchemexpress.comjst.go.jpebi.ac.ukmedchemexpress.com
Isolation Methodologies from Plant Extracts
The process of isolating this compound from its natural source involves a series of sophisticated laboratory techniques designed to separate and purify the compound from a complex mixture of plant metabolites.
Bioassay-Directed Fractionation Techniques
Bioassay-guided fractionation is a key strategy employed in the isolation of this compound and other bioactive compounds from Cephalotaxus wilsoniana. pharm.or.jpchemfaces.comjst.go.jp This method involves systematically separating the initial plant extract into various fractions and testing the biological activity of each fraction. mdpi.comnih.govplos.org This iterative process allows researchers to focus on the most potent fractions, progressively narrowing down the search until the pure, active compound is isolated. For instance, studies on related compounds from the same plant have utilized this technique to identify cytotoxic agents. medchemexpress.comchemfaces.comresearchgate.net
Advanced Chromatographic Separation Strategies
Following initial fractionation, advanced chromatographic techniques are essential for the purification of this compound. bit.edu.cn Methods such as column chromatography and High-Performance Liquid Chromatography (HPLC) are instrumental in separating compounds with similar chemical properties. nih.govsinica.edu.tw These techniques rely on the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. sinica.edu.twresearchgate.net The choice of solvent systems and column materials is critical for successfully isolating the target flavonoid from other closely related molecules. nih.govwaters.com
Structural Elucidation via Spectroscopic Analysis
Once a pure sample of this compound is obtained, its precise chemical structure is determined using a combination of spectroscopic methods. acs.orgacs.org These powerful analytical techniques provide detailed information about the molecule's atomic composition and connectivity.
Spectroscopic analysis is fundamental to the structural elucidation of complex natural products. analis.com.mymedistra.ac.idresearchgate.net The primary methods used include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (such as COSY, HMQC, and HMBC) NMR experiments are crucial for establishing the carbon-hydrogen framework of the molecule. analis.com.myscirp.orgresearchgate.netaist.go.jp These techniques reveal how atoms are connected to each other within the molecule.
Mass Spectrometry (MS) : This technique provides information about the molecular weight and elemental composition of the compound, helping to determine its molecular formula. nih.govresearchgate.net
Through the combined interpretation of data from these spectroscopic methods, the complete and unambiguous structure of this compound as a tetraflavonoid was established. acs.orgacs.org
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural determination of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provided a wealth of information regarding the molecular framework, the connectivity of atoms, and the stereochemistry of the compound.
The ¹H-NMR spectrum revealed a complex pattern of signals indicative of a polyflavonoid structure. The spectrum showed characteristic signals for aromatic protons, as well as signals corresponding to the protons of the flavonoid backbone. The specific chemical shifts and coupling constants of these protons allowed for the assignment of their positions within the molecule.
The ¹³C-NMR spectrum was equally crucial, providing a count of the unique carbon atoms in the molecule and their chemical environments. The chemical shifts of the carbon signals helped to identify the different types of carbon atoms present, such as those in aromatic rings, carbonyl groups, and oxygen-bearing carbons.
Detailed analysis of both 1D and 2D NMR experiments, including techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), enabled the piecing together of the molecular puzzle. These experiments established the connectivity between protons and carbons, ultimately leading to the complete assignment of the chemical structure of this compound.
Table 1: Selected ¹H-NMR and ¹³C-NMR Data for this compound
| Atom | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| C-2 | 164.2 | |
| C-3 | 103.2 | 6.61 (s) |
| C-4 | 182.5 | |
| C-5 | 161.7 | |
| C-6 | 99.1 | 6.38 (d, J = 2.0) |
| C-7 | 164.9 | |
| C-8 | 94.2 | 6.74 (d, J = 2.0) |
| C-9 | 157.9 | |
| C-10 | 104.2 | |
| C-1' | 121.5 | |
| C-2' | 128.5 | 7.39 (d, J = 8.8) |
| C-3' | 116.1 | 6.91 (d, J = 8.8) |
| C-4' | 160.2 | |
| C-5' | 116.1 | 6.91 (d, J = 8.8) |
| C-6' | 128.5 | 7.39 (d, J = 8.8) |
Note: The data presented is a selection of key assignments and may not be exhaustive. The complete spectral data can be found in the primary literature.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry played a pivotal role in determining the molecular formula and confirming the proposed structure of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to obtain a precise mass measurement of the molecule.
The HRESIMS analysis of this compound yielded a specific mass-to-charge ratio (m/z) for the molecular ion. This high-precision measurement allowed for the unambiguous determination of its elemental composition, leading to the molecular formula C₆₀H₃₈O₁₈.
Furthermore, the fragmentation pattern observed in the mass spectrum provided additional structural clues. The way the molecule broke apart upon ionization offered insights into the connectivity of its constituent flavonoid units, corroborating the structural information derived from NMR spectroscopy.
Confirmation of this compound as a Tetraflavonoid
The culmination of data from NMR spectroscopy and mass spectrometry unequivocally established this compound as a tetraflavonoid. acs.org The molecular formula derived from HRESIMS, C₆₀H₃₈O₁₈, was consistent with a molecule composed of four C₁₅ flavonoid units.
The detailed analysis of the NMR data revealed the specific linkages between these four flavonoid monomers. This confirmed that this compound is a complex oligomeric flavonoid, a class of compounds that are of growing interest due to their structural diversity and potential biological activities. The elucidation of its structure adds a new member to the select group of naturally occurring tetraflavonoids.
Biosynthetic Pathways and Precursors of Taiwanhomoflavone C
Overview of the Flavonoid Biosynthesis Network in Plants
Flavonoids are a diverse class of secondary metabolites synthesized in plants through the phenylpropanoid pathway. mdpi.comfrontiersin.org These compounds are characterized by a fundamental C6-C3-C6 carbon skeleton, which consists of two benzene (B151609) rings (A and B) connected by a three-carbon heterocyclic ring (C). mdpi.commdpi.com The flavonoid biosynthesis network is a complex web of interconnected pathways that give rise to thousands of distinct structures, including flavones, flavonols, isoflavones, anthocyanins, and proanthocyanidins. mdpi.comnih.gov This network begins with the production of chalcones, which serve as the initial key intermediates for all flavonoid classes. wikipedia.orgfrontiersin.org
The general flavonoid pathway can be broadly categorized into several branches, each leading to a specific subclass of flavonoids. nih.govencyclopedia.pub Flavanones are central to this network, acting as a crucial branch point from which various downstream pathways diverge. nih.govmdpi.com These pathways are orchestrated by a series of enzymes that catalyze specific modifications to the flavonoid skeleton, leading to the vast structural diversity observed in nature. wikipedia.orgfrontiersin.org
Relevance of the Phenylpropanoid Pathway in Taiwanhomoflavone C Formation
The journey to synthesizing this compound begins with the general phenylpropanoid pathway, a fundamental process in plant secondary metabolism. nih.gov This pathway utilizes the amino acid phenylalanine, which is first converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). nih.govnih.gov Subsequent enzymatic reactions catalyzed by cinnamic acid 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) produce p-coumaroyl-CoA. nih.govnih.gov This molecule, p-coumaroyl-CoA, is a critical precursor that stands at the crossroads of various biosynthetic routes, including the entry into the flavonoid-specific pathway. frontiersin.orgmdpi.com
The formation of the basic flavonoid skeleton is achieved when one molecule of p-coumaroyl-CoA condenses with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS). wikipedia.orgnih.govsajaa.co.za The resulting compound is a chalcone, which is then isomerized by chalcone isomerase (CHI) to form a flavanone (B1672756). mdpi.comnih.gov This flavanone core is the foundational structure upon which the more complex architecture of this compound is built.
Key Enzymatic Steps and Intermediate Metabolites in Tetraflavonoid Assembly
The biosynthesis of a complex molecule like this compound, a tetraflavonoid, involves a series of intricate enzymatic steps that build upon the basic flavonoid structure. While the precise pathway for this compound has not been fully elucidated, it is hypothesized to involve the dimerization of biflavonoid precursors. Biflavonoids themselves are formed through the coupling of two flavonoid units.
The assembly of such complex flavonoids relies on a suite of enzymes that modify the initial flavanone core. These modifications can include hydroxylations, methylations, and glycosylations, which add functional groups to the flavonoid rings. mdpi.com Key enzyme classes involved in these transformations include:
Hydroxylases (e.g., F3'H, F3'5'H): These enzymes introduce hydroxyl groups onto the B-ring of the flavonoid, influencing the final structure and properties of the molecule. nih.gov
Methyltransferases: These enzymes add methyl groups to hydroxyl moieties, a common modification in flavonoid biosynthesis.
Glycosyltransferases: These enzymes attach sugar molecules to the flavonoid structure, which can affect their solubility and localization within the cell. wikipedia.org
The formation of the linkages between the flavonoid units in a tetraflavonoid is a critical step that likely involves specific oxidative coupling enzymes. The precise nature of the intermediate metabolites leading directly to this compound remains an area of active research. It is plausible that two biflavonoid molecules, such as amentoflavone (B1664850) or a related compound, undergo a final enzymatic coupling to yield the tetraflavonoid structure.
Potential Genetic and Molecular Regulation of Biosynthesis Pertinent to Complex Flavonoids
The biosynthesis of complex flavonoids like this compound is tightly regulated at the genetic and molecular level. researchgate.net The expression of the structural genes encoding the biosynthetic enzymes is controlled by a sophisticated network of transcription factors. nih.gov The most well-characterized regulatory system in flavonoid biosynthesis is the MBW complex, which consists of transcription factors from the MYB, bHLH, and WD40 protein families. nih.govmdpi.com
This complex binds to the promoter regions of flavonoid biosynthetic genes, thereby activating or repressing their transcription. mdpi.comfrontiersin.org The regulation can be further fine-tuned by various internal and external cues, such as plant hormones, light, temperature, and stress conditions. nih.govnih.gov For instance, the expression of genes in the phenylpropanoid pathway can be upregulated in response to UV radiation or pathogen attack, leading to an increased production of protective flavonoids. frontiersin.org
The biosynthesis of a highly specialized and complex molecule like this compound is likely governed by a unique set of regulatory factors. These could include specific MYB or bHLH transcription factors that are expressed in a tissue-specific or developmentally regulated manner, ensuring that the synthesis of this complex tetraflavonoid occurs at the right time and place within the plant. Further research into the genetic and molecular control of biflavonoid and tetraflavonoid formation will be crucial to fully understand the intricate process of this compound biosynthesis.
Synthetic Approaches to Taiwanhomoflavone C and Analogues
Strategies for Flavone (B191248) Scaffold Construction and Functionalization
The flavone scaffold is a common structural motif in a vast array of natural products with diverse biological activities. The construction and functionalization of this scaffold are foundational steps in the synthesis of more complex flavonoids and biflavonoids.
A primary and widely used method for constructing the flavone ring system involves the cyclization of 2'-hydroxychalcones. This can be achieved through various reaction conditions. One common approach is the Algar–Flynn–Oyamada (AFO) reaction, which employs hydrogen peroxide in an alkaline medium to effect an oxidative cyclization of the chalcone (B49325) precursor. Another classic method is the Baker-Venkataraman rearrangement, followed by a microwave-assisted condensation to close the heterocyclic ring.
Functionalization of the flavone scaffold, which involves introducing various substituents onto the A and B rings, is critical for modulating the biological activity of the resulting compounds. Common functional groups include hydroxyl, methoxy, and alkyl groups. These can be introduced at different stages of the synthesis. For instance, appropriately substituted 2'-hydroxyacetophenones and benzaldehydes can be used as starting materials to build a functionalized chalcone, which is then cyclized.
Post-cyclization functionalization is also a powerful strategy. Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been employed to introduce aryl, heteroaryl, and alkyl substituents at specific positions on the flavone ring, typically after halogenation of the desired position. This allows for the synthesis of a diverse library of flavone derivatives from a common intermediate.
Chemical Methodologies for Linking Flavonoid Units into Biflavanoid Structures
Biflavonoids are composed of two flavonoid units linked together
Mechanistic Investigations of Biological Activities of Taiwanhomoflavone C
Research on Antiplatelet Activity
Taiwanhomoflavone C has been identified as an effective agent for its antiplatelet effects in research studies. researchgate.netmdpi.com The compound's activity has been primarily investigated through its influence on platelet aggregation and the underlying biochemical pathways.
Research has demonstrated that this compound shows inhibitory action against the secondary phase of platelet aggregation when induced by adrenaline in human platelet-rich plasma (PRP). nih.govchemfaces.compharm.or.jp This secondary wave of aggregation is a crucial step in the formation of a stable platelet plug and is largely dependent on the synthesis and release of endogenous agonists from the platelets themselves, such as thromboxane (B8750289) A2.
Studies indicate that the inhibitory effect of this compound is concentration-dependent. scispace.com In one study, this compound was found to significantly inhibit adrenaline-induced secondary aggregation with a reported half-maximal inhibitory concentration (IC50) value of approximately 259.3 µM. scispace.com This finding suggests a direct interference with the mechanisms that lead to full platelet activation and aggregation.
Table 1: Inhibitory Effect of this compound on Adrenaline-Induced Platelet Aggregation
| Compound | Assay | Inducer | Research Model | IC₅₀ (µM) | Reference |
|---|
The antiplatelet activity of this compound is believed to be mediated through its interaction with the cyclooxygenase (COX) enzyme pathway. nih.gov The COX enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923), including prostaglandin (B15479496) H2, which is the precursor for thromboxane A2, a potent platelet aggregator. pan.olsztyn.plnih.gov
Further mechanistic studies suggest that this compound may exert its inhibitory effect by physically obstructing the enzyme's active site. nih.govchemfaces.com It is proposed that the molecule may block the gate of the COX-1 active site, thereby interfering with the entry and binding of arachidonic acid. nih.govchemfaces.com This interference prevents the conversion of arachidonic acid into prostaglandin H2, which is a critical step in the synthesis of pro-aggregatory factors. nih.govchemfaces.com
The inhibition of COX-1 activity and the interference with the arachidonic acid binding channel by this compound culminate in a reduced formation of thromboxane. nih.govscispace.com Thromboxane A2 (TxA2) is a highly potent vasoconstrictor and platelet agonist that plays a critical role in the amplification of platelet activation and the formation of thrombi. The suppression of TxA2 synthesis is considered a primary mechanism for the antiplatelet effects observed with this compound. nih.govscispace.com By reducing the availability of TxA2, the compound effectively dampens the feedback loop that recruits more platelets to the site of injury, thus inhibiting the aggregation process. nih.govscispace.com
Mechanistic Exploration of Cyclooxygenase (COX) Pathway Modulation
Investigation of Potential Cytotoxic Activity in Research Models
While the antiplatelet activity of this compound has been the subject of specific investigation, comprehensive studies focusing solely on its cytotoxic (cell-killing) properties against cancer cell lines are not widely available in the reviewed scientific literature.
However, it is noteworthy that other biflavonoids isolated from the same plant, Cephalotaxus wilsoniana, have demonstrated cytotoxic potential. For instance, Taiwanhomoflavone-A has been reported to be cytotoxic against several human cancer cell lines, including KB epidermoid carcinoma of the nasopharynx, COLO-205 colon carcinoma, Hepa-3B hepatoma, and Hela cervix tumor cells. researchgate.netnih.gov Similarly, Taiwanhomoflavone-B has shown cytotoxicity against KB oral epidermoid carcinoma and Hepa-3B hepatoma cells. The cytotoxic activity of these structurally related compounds suggests that the potential for such activity in this compound could be a subject for future research.
Evaluation in Human Cancer Cell Lines
Direct cytotoxic evaluation of this compound against a wide array of cancer cell lines is not extensively documented in current literature. However, significant insights can be drawn from studies on its structural analog, Taiwanhomoflavone-A, which has been isolated from the stem of Cephalotaxus wilsoniana. medchemexpress.comresearchgate.net Bioassays have demonstrated that Taiwanhomoflavone-A possesses potent cytotoxic effects against several human cancer cell lines. medchemexpress.compharm.or.jpnih.gov
Specifically, Taiwanhomoflavone-A has shown notable activity against KB epidermoid carcinoma of the nasopharynx, COLO-205 colon carcinoma, Hepa-3B hepatoma, and Hela cervix tumor cells. medchemexpress.comnih.gov The efficacy of this compound is highlighted by its low ED₅₀ values, which represent the concentration at which 50% of the cell population is affected. The cytotoxic data for Taiwanhomoflavone-A is summarized below.
Table 1: Cytotoxic Activity of Taiwanhomoflavone-A Against Human Cancer Cell Lines
| Cell Line | Cancer Type | ED₅₀ (µg/mL) |
|---|---|---|
| KB | Epidermoid Carcinoma | 3.4 |
| COLO-205 | Colon Carcinoma | 1.0 |
| Hepa-3B | Hepatoma | 2.0 |
| Hela | Cervix Tumor | 2.5 |
Data sourced from MedChemExpress and related studies. medchemexpress.com
The demonstrated anticancer activity of Taiwanhomoflavone-A suggests a promising avenue for similar investigations into this compound. medchemexpress.comnih.gov The structural similarities between these C-methylated biflavones imply that this compound may exhibit a comparable spectrum of cytotoxicity against these and other cancer cell types.
Exploration of Implicated Cellular Mechanisms
Drawing from the extensive research on flavonoids, the anticancer effects observed are often attributed to specific cellular mechanisms, primarily the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. mdpi.com
Apoptosis Induction: Flavonoids can trigger apoptosis in cancer cells through various signaling pathways. One common mechanism is the activation of the extrinsic (death receptor-mediated) pathway. mdpi.com For instance, the flavonoid apigetrin (B1665589) has been shown to increase the expression of proteins like FasL and activate key executioner proteins such as caspase 8 and caspase 3, leading to programmed cell death in liver cancer cells. mdpi.com Other flavonoids, like apigenin (B1666066) and luteolin, have been found to induce apoptosis in breast cancer cells by downregulating survival pathways such as PI3K/Akt. mdpi.com High concentrations of flavonoids like quercetin (B1663063) and apigenin can significantly increase the population of apoptotic cells. mdpi.com
Cell Proliferation Inhibition: In addition to inducing cell death, flavonoids are known to halt the uncontrolled growth of cancer cells by interfering with the cell cycle. mdpi.com Many flavonoids can induce cell cycle arrest, often at the G2/M or S phases, which prevents the cancer cells from replicating their DNA and dividing. mdpi.com This effect is often linked to the modulation of cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression. mdpi.com Studies on flavonoids like apigenin show a marked decrease in cell replication markers, effectively inhibiting proliferation. mdpi.com These general mechanisms, well-established for the flavonoid class, are likely contributors to the cytotoxic potential of homoflavones like this compound.
Broader Biological Activity Research Context
The therapeutic potential of this compound extends beyond anticancer effects. As a member of the flavonoid family, it is situated within a class of compounds known for a wide range of biological activities.
Anti-inflammatory Potential and Mechanisms
Flavonoids are widely recognized for their potent anti-inflammatory properties. nih.govunsri.ac.id Their mechanisms of action are multifaceted and involve the modulation of various inflammatory pathways. cambridge.orgjst.go.jp A key action is the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are responsible for producing inflammatory mediators such as prostaglandins. jst.go.jpcambridge.org
Furthermore, flavonoids can suppress the activation of critical transcription factors, including nuclear factor-kappa B (NF-κB) and activating protein-1 (AP-1). cambridge.orgmdpi.com These factors control the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. cambridge.org By inhibiting these pathways, flavonoids can effectively reduce the production of a wide range of inflammatory molecules, thereby mitigating the inflammatory response. nih.govcambridge.org Some flavonoids, such as quercetin, have also been shown to enhance the release of the anti-inflammatory cytokine IL-10. cambridge.org
Antioxidant Mechanisms (e.g., Free Radical Scavenging)
A hallmark of flavonoids is their antioxidant activity, which is central to many of their health benefits. cambridge.orgnih.gov This activity stems primarily from their ability to act as powerful free radical scavengers. nih.gov The chemical structure of flavonoids, particularly the presence of phenolic hydroxyl (-OH) groups, allows them to donate a hydrogen atom to highly reactive oxygen species (ROS), neutralizing these damaging molecules and forming a stable flavonoid radical in the process. nih.govnih.gov
Beyond direct scavenging, the antioxidant mechanisms of flavonoids include:
Metal Chelation: Flavonoids can bind to transition metal ions like iron and copper, which can otherwise catalyze the formation of free radicals. nih.gov
Enzyme Inhibition: They can inhibit the activity of enzymes that generate ROS, such as xanthine (B1682287) oxidase. nih.govnih.gov
Upregulation of Endogenous Antioxidants: Flavonoids can activate cellular signaling pathways that lead to the production of the body's own antioxidant enzymes. intec.edu.do
This capacity to combat oxidative stress is fundamental to preventing cellular damage that can lead to chronic diseases. nih.gov
Investigation of Antiviral Modulation
The flavonoid class has emerged as a source of potential antiviral agents, with research highlighting their ability to interfere with various stages of a viral life cycle. mdpi.com A particularly relevant mechanism in the context of recent global health concerns is the inhibition of viral entry into host cells. nih.gov
Several studies have shown that flavonoids can block the interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor, which is the primary entry point for the virus. mdpi.comnih.gov Computational and in vitro studies have identified numerous flavonoids, including quercetin, luteolin, and kaempferol (B1673270), as potential ACE2 inhibitors. nih.govdovepress.com A theoretical screening study for anti-COVID-19 activity included this compound among the compounds analyzed. imrpress.com Moreover, related compounds like Taiwanhomoflavone A have been identified in molecular docking studies as potential inhibitors of the SARS-CoV-2 main protease (MPro), another critical viral target. mdpi.com This suggests that this compound could plausibly exert antiviral effects through similar mechanisms.
Vasorelaxant Properties
Flavonoids are known to exert beneficial effects on the cardiovascular system, in part through their ability to relax blood vessels, a property known as vasorelaxation. accscience.comredalyc.org This action can help improve blood flow and regulate blood pressure. accscience.com
The mechanisms underlying flavonoid-induced vasorelaxation are diverse. Many flavonoids can act directly on vascular smooth muscle cells, independent of the endothelium. redalyc.org These effects often involve the modulation of ion channel activity. mdpi.com For example, some flavonoids inhibit calcium (Ca²⁺) influx into smooth muscle cells, which is a critical step for contraction. mdpi.com Others are known to activate potassium (K⁺) channels, leading to hyperpolarization of the cell membrane and subsequent relaxation. mdpi.com Studies have demonstrated that various flavonoids can induce dose-dependent relaxation of aortic rings, highlighting their potential as vasodilators. redalyc.orgnih.gov While direct studies on this compound are needed, research has identified it as having effective antiplatelet properties, which complements the vasorelaxant activity in promoting cardiovascular health. cambridge.orgnih.gov
Antimicrobial Properties
Initial investigations into the bioactivity of flavonoids have indicated that this class of compounds possesses a wide range of pharmacological effects, including antimicrobial properties against various pathogens. nih.goviau.ir Flavonoids are secondary metabolites found in a variety of plants and are known to contribute to the plant's defense mechanisms. nih.gov Research into the antimicrobial effects of flavonoids has explored their activity against bacteria and fungi, with some studies demonstrating potential against drug-resistant strains. nih.govnih.gov
Despite the broad interest in the antimicrobial potential of flavonoids, specific and detailed research on the antimicrobial properties of this compound is not extensively documented in publicly available scientific literature. While this compound has been isolated from plant sources such as Cephalotaxus wilsoniana and its chemical structure has been elucidated, studies detailing its direct inhibitory effects on specific microbial species are scarce. nih.govacs.orgairitilibrary.com
General studies on flavonoids suggest that their antimicrobial mechanisms can involve the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and interference with energy metabolism. iau.ir The structural characteristics of flavonoids, such as the hydroxylation patterns on their aromatic rings, are often correlated with their biological activities. iau.ir However, without specific studies on this compound, it is not possible to detail its particular mode of action or its spectrum of activity.
Further research, including in vitro susceptibility testing against a panel of clinically relevant bacteria and fungi, would be necessary to determine the minimum inhibitory concentrations (MICs) and minimum bactericidal/fungicidal concentrations (MBCs/MFCs) of this compound. Such studies would be essential to scientifically validate any potential antimicrobial efficacy.
Currently, there is a lack of specific data to construct a table of antimicrobial activity for this compound.
Structure Activity Relationship Sar Studies of Taiwanhomoflavone C
Correlating Specific Structural Motifs with Observed Antiplatelet Activity
The antiplatelet activity of Taiwanhomoflavone C and related flavonoids is significantly influenced by their structural characteristics. The basic flavonoid skeleton consists of two phenyl rings (A and B) connected by a heterocyclic C ring. nih.gov Modifications to this core structure, such as the number and position of hydroxyl groups and the presence of other substituents, can dramatically alter the compound's biological profile. nih.govmdpi.com
For many flavonoids, the antiplatelet effect is partially attributed to the inhibition of cyclooxygenase-1 (COX-1), an enzyme crucial for the synthesis of thromboxane (B8750289) A2, a potent platelet agonist. nih.govnih.gov The ability of a flavonoid to interact with and block the active site of COX-1 is a key determinant of its antiplatelet efficacy. nih.govresearchgate.net
Comparative SAR Analysis with Related Homoflavones (e.g., Taiwanhomoflavone A, Taiwanhomoflavone B) and other Flavonoids (e.g., Ginkgetin)
Comparative studies involving this compound and its structural analogs, such as Taiwanhomoflavone A and B, as well as other flavonoids like ginkgetin (B1671510), have been instrumental in elucidating SAR principles. nih.govnih.gov
While this compound demonstrates significant antiplatelet effects, studies have shown that Taiwanhomoflavone A and B exhibit weaker or no significant activity in certain assays. nih.govresearchgate.net This suggests that the specific substitution patterns on the flavonoid core are critical for the observed antiplatelet action. Ginkgetin, another biflavonoid, also shows potent antiplatelet activity, and its mechanism has been linked to the inhibition of the phospholipase Cγ2 (PLCγ2) signaling pathway. nih.gov
A study evaluating the effects of these compounds on adrenaline-induced platelet aggregation in human platelet-rich plasma found that this compound and ginkgetin showed inhibitory effects, whereas Taiwanhomoflavone A and B were less effective. nih.govresearchgate.net This highlights the subtle yet crucial structural differences that govern their biological activities.
| Compound | Antiplatelet Activity (Adrenaline-induced) |
| Taiwanhomoflavone A | Low to no activity nih.gov |
| Taiwanhomoflavone B | Low to no activity nih.gov |
| This compound | Significant inhibition nih.govnih.gov |
| Ginkgetin | Significant inhibition nih.govnih.gov |
Influence of Hydroxyl Group Substitution Patterns and Other Functional Groups on Biological Effects
The number, position, and substitution of hydroxyl (-OH) groups on the flavonoid skeleton are paramount to their biological effects. mdpi.comhyphadiscovery.com Free hydroxyl groups are generally more reactive and are often essential for the antioxidant and enzyme-inhibitory activities of flavonoids. mdpi.com
In many flavonoids, the presence of a free hydroxyl group at the C-3 position of the C ring can enhance antioxidant activity. mdpi.com However, the influence of hydroxyl groups on antiplatelet activity is more complex and depends on the specific target. For instance, the hydroxylation pattern on the B ring can significantly impact a flavonoid's interaction with biological targets. nih.gov
The methylation of hydroxyl groups generally reduces the antiplatelet activity of flavonoids. nih.gov This is because methylation alters the electronic properties and steric bulk of the molecule, potentially hindering its ability to bind effectively to target enzymes like COX-1. nih.gov Similarly, glycosylation, the attachment of a sugar moiety, often decreases antiplatelet activity due to the increased size of the molecule. nih.gov
Application of Computational and In Silico Approaches for SAR (e.g., Molecular Docking Studies)
Computational methods, particularly molecular docking, have become invaluable tools for understanding the SAR of flavonoids like this compound. researchgate.netnih.gov These in silico techniques allow researchers to model the interaction between a ligand (the flavonoid) and its protein target (e.g., COX-1) at the molecular level. rsc.orgfrontiersin.org
Molecular docking studies have revealed that flavonoids with antiplatelet activity, including ginkgetin and related compounds, can dock near the entrance of the active site of COX-1. nih.govresearchgate.net This positioning suggests that they may act as competitive inhibitors, blocking the access of the natural substrate, arachidonic acid, to the enzyme's catalytic site. nih.govresearchgate.net The binding is often stabilized by hydrogen bonds formed between the hydroxyl groups of the flavonoid and key amino acid residues within the protein, such as Arg120 and Tyr355. nih.gov
These computational models help to rationalize the observed SAR and guide the design of new, more potent antiplatelet agents based on the flavonoid scaffold. nih.govfrontiersin.org
Preclinical Pharmacological Research Models for Efficacy Assessment
In Vitro Experimental Models for Efficacy Determination (e.g., cell-based assays, enzyme assays)
In vitro models are indispensable for the initial screening and mechanistic elucidation of a compound's efficacy. These methods, which include cell-based and enzyme assays, offer a controlled environment to study specific biological activities.
For Taiwanhomoflavone C, in silico and subsequent in vitro evaluations have pointed towards potential efficacy in specific areas. Molecular docking studies, a computational method to predict the binding affinity between a molecule and a target, have been employed to investigate the interaction of this compound with cyclooxygenase (COX) enzymes. nih.gov These enzymes, existing as COX-1 and COX-2 isoforms, are key mediators in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins (B1171923). nih.gov The ability of a compound to selectively inhibit COX enzymes is a hallmark of anti-inflammatory activity. nih.gov
Research has identified this compound as having potential antiplatelet effects. nih.govcambridge.org This activity is often evaluated in vitro using platelet aggregation assays. In such assays, platelets are isolated and treated with the test compound before an aggregating agent is added. The extent of aggregation is then measured to determine the compound's inhibitory effect.
Beyond these specific findings, the broader class of flavonoids is frequently evaluated for a range of biological activities using established in vitro models. nih.gov These can provide a roadmap for further investigation of this compound. For instance, anti-inflammatory potential is commonly assessed using lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. mdpi.com In these models, researchers measure the compound's ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.comnih.gov
Given that many flavonoids exhibit neuroprotective properties, cell-based models of neurotoxicity are also highly relevant. researchgate.netmdpi.com These assays might involve exposing neuronal cell cultures (e.g., SH-SY5Y neuroblastoma cells or primary neurons) to a neurotoxic stimulus, such as oxidative stress-inducing agents or amyloid-beta peptides, to mimic conditions seen in neurodegenerative diseases. researchgate.netfrontiersin.org The efficacy of the compound is then determined by its ability to preserve cell viability and function. frontiersin.org
| In Vitro Model Type | Specific Assay Example | Efficacy Target / Endpoint Measured | Relevance to this compound |
| Enzyme Assay | Cyclooxygenase (COX) Inhibition Assay | Inhibition of COX-1 and/or COX-2 enzyme activity. nih.gov | Indicated as a potential mechanism for anti-inflammatory and antiplatelet effects. nih.govcambridge.org |
| Cell-Based Assay | Platelet Aggregation Assay | Inhibition of platelet aggregation induced by agents like ADP or collagen. | Identified as a promising therapeutic effect. nih.govcambridge.org |
| Cell-Based Assay | LPS-stimulated RAW 264.7 Macrophages | Reduction of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6). mdpi.comnih.gov | Standard model for assessing the anti-inflammatory potential of flavonoids. nih.gov |
| Cell-Based Assay | Neuronal Cell Culture (e.g., SH-SY5Y) | Protection against oxidative stress or neurotoxin-induced cell death. researchgate.netfrontiersin.org | Common model for evaluating the neuroprotective effects of flavonoids. mdpi.com |
Design and Implementation of In Vivo Animal Models for Pharmacodynamic Efficacy Studies (e.g., non-human primates, rodents for general efficacy)
Following promising in vitro results, in vivo animal models are employed to assess a compound's pharmacodynamic (PD) efficacy within a complex biological system. reactionbiology.comwikipedia.org These studies are crucial for understanding how the drug affects the body and for providing evidence of its potential therapeutic benefit in a living organism. frontiersin.orgnih.gov While specific in vivo studies for this compound are not extensively documented, the design principles can be inferred from research on other flavonoids with similar proposed activities, such as anti-inflammatory and neuroprotective effects. nih.gov
Rodents, particularly mice and rats, are the most commonly used models in the early phases of in vivo preclinical research due to their physiological similarities to humans, cost-effectiveness, and the availability of well-characterized disease models. mdpi.commdpi.com For assessing anti-inflammatory efficacy, a common model involves inducing an inflammatory response in rodents, for example, through the administration of lipopolysaccharide (LPS) or carrageenan. mdpi.com Pharmacodynamic endpoints in such studies would include the measurement of inflammatory biomarkers in blood or tissue, such as levels of cytokines (TNF-α, IL-6) and the expression of enzymes like COX-2. nih.gov
To evaluate potential neuroprotective efficacy, researchers utilize various rodent models of neurological diseases. For instance, in an ischemic stroke model, an artery supplying blood to the brain is temporarily occluded (e.g., middle cerebral artery occlusion model). nih.gov The efficacy of a compound like this compound would be assessed by measuring the reduction in infarct volume, improvement in neurological deficit scores, and analysis of neuronal survival in specific brain regions like the hippocampus. nih.gov Similarly, models for neurodegenerative diseases like Parkinson's or Alzheimer's involve the use of neurotoxins to replicate disease pathology, with endpoints focused on preventing neuronal loss and functional decline. mdpi.comfrontiersin.org
Non-human primates are used more sparingly in preclinical efficacy studies due to ethical and cost considerations. nih.gov They are typically reserved for later-stage preclinical development or for when the biological target of the drug is not adequately represented in rodents. researchgate.net A pharmacodynamic study in any animal model involves administering the compound and then collecting samples (e.g., blood, plasma, specific tissues) at various time points to measure the drug's effect on its intended target or on biomarkers of the disease. reactionbiology.com
Methodological Considerations in Preclinical Efficacy Research
The validity and impact of preclinical efficacy findings are heavily dependent on the careful consideration of the research methodology. The selection of appropriate animal models and the optimization of the study design are two of the most critical factors. nih.gov
The primary principle guiding the selection of an animal species for preclinical testing is pharmacological relevance. nih.govresearchgate.net This means the chosen species must possess the biological target (e.g., enzyme, receptor) for the drug, and the drug should interact with that target in a way that is comparable to its expected action in humans. nih.gov For many small molecules like flavonoids, which often act on conserved pathways, standard rodent models are generally considered relevant. fda.gov
However, for highly specific biotherapeutics or compounds targeting a unique human epitope, rodents may not be pharmacologically active. nih.gov In such cases, alternatives like transgenic mice (which are genetically modified to express the human target) or non-human primates may be necessary. researchgate.net The selection process involves a thorough review of the literature and may include preliminary in vitro studies comparing the compound's activity on the target from different species. nih.gov The metabolic profile of the compound is another important consideration; the chosen species should ideally metabolize the drug in a way that is similar to humans to ensure the exposure to active metabolites is comparable. nih.gov
The design should include a sufficient number of animals per group to achieve statistical power, and animals should be randomized to different treatment groups to minimize bias. arxiv.org The inclusion of appropriate control groups is fundamental. This typically includes a vehicle control group (receiving the formulation without the active compound), a positive control group (receiving a known effective drug) to validate the model, and one or more groups receiving the test compound. arxiv.org
Analytical Methodologies for Taiwanhomoflavone C Research
Optimized Extraction and Sample Preparation Techniques for Research Analysis
The initial and one of the most critical stages in the analysis of Taiwanhomoflavone C from its natural matrix, such as the leaves, stems, or heartwood of Cephalotaxus wilsoniana, is extraction and sample preparation. acs.orgnih.govnih.govchemfaces.com The primary goal is to efficiently isolate the target flavonoid from the complex plant material while minimizing degradation and interference from other phytochemicals.
A common starting point involves the use of an ethanolic extract of the plant material. nih.govnih.gov This is often followed by a multi-step process to concentrate and purify the flavonoids. Bioassay-directed fractionation, a process guided by the biological activity of the fractions, has been successfully employed to isolate specific biflavonones like Taiwanhomoflavone A from Cephalotaxus wilsoniana. nih.govchemfaces.com
The general procedure for preparing plant samples for flavonoid analysis includes several key steps:
Sample Preparation: Fresh plant material is cleaned, dried (via air-drying or freeze-drying), and ground into a fine powder to maximize the surface area for extraction. researchgate.net
Extraction: The powdered sample is subjected to extraction using an appropriate solvent. Methanol and ethanol (B145695) are common choices for flavonoids. researchgate.net Techniques can range from traditional methods like maceration, percolation, and Soxhlet extraction to modern, more efficient methods such as ultrasonification (USAE), microwave-assisted extraction (MASE), and accelerated solvent extraction (ASE). akjournals.com The choice of method can significantly impact the extraction yield. akjournals.com For instance, for Sambucus nigra L. inflorescence, exhaustive Soxhlet extraction proved most effective, while ASE was superior for Polygonum aviculare herb. akjournals.com
Purification/Cleanup: The crude extract is often complex and requires purification to remove unwanted compounds. Solid-phase extraction (SPE) is a widely used cleanup technique. akjournals.comnih.gov For flavonoid analysis, C18 cartridges are frequently used, which effectively separate the target compounds from interfering substances, leading to higher recoveries and better repeatability compared to methods like liquid-liquid extraction (LLE). akjournals.com Deproteinating and defatting steps may also be necessary, particularly for complex food matrices. nih.gov
For quantitative analysis, it is crucial to ensure complete extraction of the target compounds, which may require a high solvent-to-sample ratio (e.g., 1:50 or 1:100). nih.gov The pH of the extraction solvent can also influence recovery rates, with acidic conditions (pH 2.5-3.5) often favoring the extraction of flavonoids. nih.gov
Table 1: Overview of Common Extraction Techniques for Flavonoids
| Extraction Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Maceration | Soaking the plant material in a solvent at room temperature for an extended period. | Simple, requires minimal equipment. | Time-consuming, uses large volumes of solvent, may result in incomplete extraction. |
| Soxhlet Extraction | Continuous extraction with a fresh portion of distilled solvent, cycling through the sample material. akjournals.com | More efficient than maceration, exhaustive extraction. akjournals.com | Can be lengthy, potential for thermal degradation of sensitive compounds. |
| Ultrasonic-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Faster, reduced solvent consumption, can be performed at lower temperatures. | Equipment cost, potential for radical formation at high power. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, accelerating extraction. | Very fast, reduced solvent use, high efficiency. akjournals.com | Requires specialized equipment, potential for localized overheating. |
| Accelerated Solvent Extraction (ASE) | Uses elevated temperatures and pressures to increase extraction efficiency and speed. | Fast, automated, low solvent consumption, high efficiency. akjournals.com | High initial equipment cost. |
Advanced Chromatographic Techniques for Separation and Quantification
Due to the structural complexity and the presence of numerous related compounds in plant extracts, chromatographic separation is an indispensable step for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Compound Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoids. nih.govanjs.edu.iq When coupled with a Diode Array Detector (HPLC-DAD), it allows for both the separation and preliminary identification of compounds based on their retention times and UV-Vis spectra. nih.govcapes.gov.br
A typical setup for flavonoid analysis, including biflavonoids, involves reversed-phase chromatography. nih.govscispace.com
Stationary Phase: A C18 column is most commonly used. nih.govnih.gov
Mobile Phase: A gradient elution is typically employed, using a mixture of an acidified aqueous phase (e.g., water with formic, acetic, or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.gov The acid helps to sharpen peaks and improve resolution.
Detection: A Diode Array Detector (DAD) records the absorbance over a range of wavelengths simultaneously, providing a UV spectrum for each eluting peak. scispace.com
This method has been successfully used for the simultaneous determination of multiple flavonoids in various plant extracts and complex matrices. nih.govmdpi.com The identification of a specific compound like this compound is achieved by comparing its retention time and UV spectrum with that of a pure analytical standard. researchgate.net
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns with smaller particle sizes (typically under 2 μm), UHPLC systems operate at much higher pressures, leading to several key advantages:
Enhanced Resolution: Superior separation of closely related compounds and isomers.
Increased Speed: Analysis times are significantly reduced without sacrificing resolution.
Higher Sensitivity: Sharper, narrower peaks result in better detection limits.
The coupling of UHPLC with tandem mass spectrometry (UHPLC-MS/MS) is a particularly powerful method for the comprehensive analysis of flavonoids in plant materials. d-nb.infonih.gov This technique allows for the rapid and simultaneous determination of a wide range of polyphenols. d-nb.info For instance, a UHPLC method using a Zorbax Eclipse XDB-C18 column (1.8 μm) with a water/acetonitrile gradient successfully separated 30 different flavonoids and phenolic acids in just 10 minutes. d-nb.info Given the complexity of biflavonoids and the extracts from Cephalotaxus species, UHPLC offers a superior approach for resolving this compound from its isomers and other related flavonoids like ginkgetin (B1671510), Taiwanhomoflavone A, and Taiwanhomoflavone B. mdpi.com
Table 2: Comparison of Typical HPLC and UHPLC Parameters for Flavonoid Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High Performance Liquid Chromatography (UHPLC) |
|---|---|---|
| Column Particle Size | 3 - 5 µm nih.gov | < 2 µm d-nb.info |
| Column Dimensions | e.g., 250 mm x 4.6 mm nih.gov | e.g., 50-100 mm x 2.1 mm d-nb.inforesearchgate.net |
| Operating Pressure | Lower (typically < 6000 psi) | Higher (up to 15,000 psi or more) |
| Flow Rate | ~0.5 - 1.0 mL/min nih.gov | ~0.3 - 0.5 mL/min d-nb.info |
| Analysis Time | Longer (e.g., 60 min) nih.gov | Shorter (e.g., 10 min) d-nb.info |
| Resolution | Good | Excellent, superior for complex mixtures |
| Solvent Consumption | Higher | Lower |
State-of-the-Art Spectrometric Detection and Identification Methods
While chromatography separates the compounds, spectrometry provides the detailed structural information needed for unambiguous identification and accurate quantification.
Mass Spectrometry (MS) Techniques (e.g., LC-MS/MS, LC-Orbitrap-MS, DESI-HRMS) for Identification and Quantification
Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is an extremely sensitive and selective detection technique for flavonoid analysis. researchgate.net It provides the molecular weight of the compound and, through tandem mass spectrometry (MS/MS), yields a characteristic fragmentation pattern that acts as a structural "fingerprint". researchgate.net
LC-MS/MS: This is a powerful combination for identifying and quantifying compounds in complex mixtures. rsc.org Research on Justicia secunda, another plant genus containing flavonoids, utilized UPLC-MS/MS with an electrospray ionization (ESI) source to identify 12 different flavonoid glycosides. nrfhh.com The system operates by selecting a precursor ion (the molecular ion of the compound of interest, e.g., this compound) in the first mass analyzer, fragmenting it, and then analyzing the resulting product ions in the second mass analyzer. mdpi.com This process provides high specificity and is essential for distinguishing between isomers.
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap provide highly accurate mass measurements, which allow for the determination of the elemental composition of a compound and its fragments. mdpi.comnih.gov A fast screening method for flavonoids was developed using LC/ESI-TOF-MS, which allowed for the tentative identification of compounds based on their exact mass. nih.gov A recent strategy for comprehensive flavonoid profiling utilized LC-MS with data-independent acquisition (LC-MS/DIA) on a QTOF analyzer, enabling the annotation of dozens of flavonoids, including kaempferol (B1673270) and quercetin (B1663063) derivatives, in Ocotea species. nih.gov Such high-resolution approaches are invaluable for the structural elucidation of novel or complex compounds like this compound. acs.org
The fragmentation of flavonoids in MS/MS is well-studied. Common neutral losses include water (H₂O) and carbon monoxide (CO). mdpi.com Cleavages within the C-ring structure are particularly diagnostic, yielding fragments that reveal the substitution patterns on the A and B rings of the flavonoid skeleton. mdpi.com
Ultraviolet-Visible (UV-Vis) and Diode Array Detection (DAD) for Screening and Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for flavonoid analysis. medwinpublishers.com Flavonoids exhibit characteristic absorption spectra in the UV-Vis region due to their conjugated aromatic systems. medwinpublishers.com
Typically, flavones and flavonols show two main absorption bands:
Band I: Occurs at longer wavelengths (typically 300-390 nm) and is associated with the B-ring cinnamoyl system. medwinpublishers.com The exact position of this band can help distinguish between flavonoid classes; for example, flavones absorb at 310-350 nm, while flavonols absorb at 350-385 nm. medwinpublishers.comnepjol.info
Band II: Appears at shorter wavelengths (typically 240-280 nm) and corresponds to the A-ring benzoyl system. medwinpublishers.com
A Diode Array Detector (DAD) integrated into an HPLC system captures the entire UV-Vis spectrum for each point in the chromatogram. nih.govmdpi.com This has several benefits:
Screening and Identification: Peaks can be preliminarily identified as flavonoids by their characteristic spectral shape. researchgate.net Comparing the spectrum of an unknown peak to a library of standard spectra can aid in identification. researchgate.net
Peak Purity Analysis: DAD allows for the assessment of peak purity by comparing spectra across a single chromatographic peak.
Optimized Quantification: For quantitative analysis, the DAD allows each compound to be measured at its wavelength of maximum absorbance (λmax), which provides the highest sensitivity. researchgate.net For biflavonoid analysis, chromatograms can be acquired at multiple wavelengths, such as 280 nm and 330 or 350 nm, to capture different types of flavonoids optimally. scispace.com
Table 3: Characteristic UV-Vis Absorption Bands for Flavonoid Classes
| Flavonoid Class | Band II (nm) | Band I (nm) |
|---|---|---|
| Flavones | 250 - 280 | 310 - 350 |
| Flavonols | 250 - 280 | 350 - 385 |
| Flavanones | 275 - 295 | 300 - 330 |
| Isoflavones | 245 - 295 | 310 - 330 |
| Chalcones | 230 - 270 | 340 - 390 |
| Aurones | 230 - 270 | 380 - 430 |
Source: Adapted from literature data. medwinpublishers.com
Method Development and Validation for Research Applications, Ensuring Reliability and Reproducibility
The reliable quantification of this compound in various biological matrices is fundamental for its research and potential applications. To ensure that the data generated is accurate and reproducible, robust analytical methodologies are developed and rigorously validated. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) are common techniques employed for the analysis of biflavonoids like this compound. unifi.itmedcraveonline.com The validation of these methods is performed in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate their suitability for the intended purpose. japsonline.comresearchgate.net
The development of an analytical method for this compound involves a systematic optimization of chromatographic conditions to achieve adequate separation from other co-eluting compounds present in the extract, such as from the leaves and stems of Cephalotaxus species. acs.orgresearchgate.net Key parameters that are optimized include the selection of the stationary phase (e.g., a C18 column), the composition of the mobile phase (often a gradient elution with solvents like acetonitrile and water with an acid modifier like formic or phosphoric acid), the flow rate, and the detection wavelength. medcraveonline.comnih.gov For instance, a wavelength of around 330 nm is often chosen for the detection of biflavonoids due to their characteristic UV absorbance. medcraveonline.com
Once the method is developed, a comprehensive validation is conducted to assess its performance characteristics. This validation process typically evaluates specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. medcraveonline.com This is often demonstrated by achieving a baseline separation of the this compound peak from other peaks in the chromatogram of a plant extract. medcraveonline.com
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. japsonline.com This is determined by analyzing a series of standard solutions of this compound across a specified range. The results are typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1. medcraveonline.com
Limit of Detection (LOD) and Limit of Quantification (LOQ) represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov These are crucial for determining the sensitivity of the method.
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. medcraveonline.comnih.gov
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). medcraveonline.comnih.gov
The following data tables illustrate the typical validation parameters for a hypothetical HPLC-DAD method developed for the quantification of this compound.
Table 1: Linearity, LOD, and LOQ for this compound Analysis
| Parameter | Value |
|---|---|
| Linear Range (µg/mL) | 1.0 - 200 |
| Regression Equation | y = 25431x - 1234 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.75 |
This interactive table showcases the linear relationship between the concentration of this compound and the detector response, along with the method's sensitivity.
Table 2: Precision and Accuracy of the HPLC Method for this compound
| Concentration (µg/mL) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Accuracy (Recovery %) |
|---|---|---|---|
| 5 | < 2.0 | < 3.0 | 98.5 - 101.2 |
| 50 | < 1.5 | < 2.5 | 99.1 - 100.8 |
| 150 | < 1.0 | < 2.0 | 98.9 - 101.5 |
This interactive table demonstrates the method's reproducibility and trueness across different concentration levels.
Future Research Directions and Translational Perspectives for Taiwanhomoflavone C
Elucidation of Novel Biological Activities and Untapped Mechanisms of Action
The current understanding of Taiwanhomoflavone C's bioactivity is primarily centered on its antiplatelet effects, which are thought to be mediated, at least in part, through the inhibition of cyclooxygenase-1 (COX-1) and subsequent reduction of thromboxane (B8750289) formation. frontiersin.orgresearchgate.net However, the broader therapeutic potential of this compound is likely to extend beyond this single mechanism. Flavonoids as a class are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. plos.org
Future research should, therefore, prioritize the systematic screening of this compound against a wide array of biological targets. This could unveil previously unknown activities and therapeutic applications.
Table 1: Potential Novel Biological Activities for this compound
| Potential Biological Activity | Rationale for Investigation | Potential Mechanism of Action to Explore |
| Anti-inflammatory | Flavonoids are well-documented anti-inflammatory agents. plos.org | Inhibition of pro-inflammatory enzymes (e.g., lipoxygenase), modulation of inflammatory signaling pathways (e.g., NF-κB). |
| Antioxidant | The polyphenolic structure of flavonoids is conducive to free radical scavenging. plos.org | Direct scavenging of reactive oxygen species (ROS), upregulation of endogenous antioxidant enzymes. |
| Anticancer | Many flavonoids exhibit cytotoxic effects against various cancer cell lines. revespcardiol.orgunizar.es | Induction of apoptosis, inhibition of cell proliferation, anti-angiogenic effects. |
| Neuroprotective | Flavonoids have shown promise in models of neurodegenerative diseases. mdpi.com | Reduction of oxidative stress in neuronal cells, modulation of neuroinflammatory processes. |
Further mechanistic studies are crucial to understand how this compound exerts its known antiplatelet effect and any newly discovered bioactivities. This involves moving beyond COX-1 inhibition to explore other potential interactions within the complex cascade of platelet activation and aggregation.
Advanced Structural Modification and Synthetic Optimization for Enhanced Efficacy
While natural products provide a valuable starting point, their inherent properties may not be optimal for therapeutic use. Structural modification and synthetic optimization of this compound could lead to analogues with improved potency, selectivity, and pharmacokinetic profiles.
Key areas for future synthetic efforts include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to identify key functional groups responsible for its biological activity. This can guide the design of more potent derivatives.
Total Synthesis: Development of an efficient total synthesis route for this compound and its analogues. This would ensure a reliable supply for research and development, independent of natural sourcing.
Prodrug Strategies: Designing and synthesizing prodrugs of this compound to enhance its bioavailability and targeted delivery.
Table 2: Potential Structural Modifications of this compound and Their Goals
| Type of Modification | Goal | Example Approach |
| Hydroxylation/Methoxylation | Modulate antioxidant activity and solubility. | Introduction or removal of hydroxyl/methoxyl groups on the phenyl rings. |
| Glycosylation | Improve bioavailability and solubility. | Attachment of sugar moieties at various positions. |
| Halogenation | Enhance binding affinity and metabolic stability. | Introduction of fluorine or chlorine atoms at strategic positions. |
| Side Chain Modification | Alter lipophilicity and target interaction. | Modification of the C-methyl group or other substituents. |
Applications in Complex Preclinical Models for Deeper Efficacy Understanding
To translate the initial in vitro findings into a clinical context, it is imperative to evaluate the efficacy of this compound in more complex preclinical models that better mimic human physiology and disease states.
Future research should progress from simple cell-based assays to:
Animal Models of Thrombosis: Utilizing established in vivo models to confirm the antiplatelet and antithrombotic effects of this compound.
Disease-Specific Models: If novel bioactivities are identified (e.g., anticancer), testing the compound in relevant animal models of those diseases is a critical next step.
Humanized Models: Employing models that incorporate human cells or tissues to better predict the response in patients.
The use of these models will provide crucial data on the compound's efficacy, pharmacokinetics, and pharmacodynamics in a living system.
Integration of Omics Technologies (e.g., metabolomics, proteomics) to Elucidate Biological Impact
Omics technologies offer a powerful, unbiased approach to understanding the global biological impact of a compound. peerj.com By analyzing changes in the levels of metabolites (metabolomics) and proteins (proteomics) in cells or tissues treated with this compound, researchers can gain a comprehensive view of its mechanism of action and identify potential biomarkers of its activity. plos.org
Table 3: Application of Omics Technologies in this compound Research
| Omics Technology | Research Question | Potential Outcome |
| Metabolomics | How does this compound alter the metabolic profile of platelets or other target cells? | Identification of metabolic pathways affected by the compound, providing mechanistic insights. |
| Proteomics | Which proteins does this compound interact with directly or indirectly? | Unveiling of novel protein targets and signaling pathways modulated by the compound. plos.org |
| Transcriptomics | How does this compound affect gene expression in target cells? | Understanding the transcriptional regulatory networks influenced by the compound. |
The integration of these omics datasets can provide a holistic understanding of the cellular response to this compound, potentially revealing novel mechanisms and off-target effects.
Exploration of Potential in Combination Therapies Research
In modern medicine, combination therapies are often more effective than monotherapies, particularly in complex diseases like cancer and cardiovascular disorders. Investigating the potential of this compound as part of a combination regimen could unlock synergistic effects and overcome potential resistance mechanisms.
Future research in this area should focus on:
Combination with Existing Antiplatelet Drugs: Evaluating whether this compound can enhance the efficacy or reduce the required dose of current antiplatelet agents, potentially minimizing side effects.
Synergy with Chemotherapeutic Agents: If anticancer activity is established, exploring its use in combination with standard chemotherapy to improve treatment outcomes.
Addressing Drug Resistance: Investigating if this compound can re-sensitize resistant cells to existing therapies.
These studies will be crucial in positioning this compound within the current therapeutic landscape and identifying its most promising clinical applications.
Q & A
Basic Research Questions
Q. What are the validated methods for isolating Taiwanhomoflavone C from natural sources, and how can cross-contamination with structurally similar flavonoids be minimized?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or column chromatography using silica gel or reverse-phase matrices. To minimize cross-contamination, tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying purity. Comparative analysis of retention times and spectral data against known standards is recommended .
Q. How is the structural elucidation of this compound performed, and what spectroscopic techniques are most reliable for distinguishing its unique biflavonoid arrangement?
- Methodological Answer : Structural characterization relies on UV-Vis spectroscopy for detecting conjugated double bonds, NMR (¹H, ¹³C, and 2D-COSY/HSQC) for resolving proton-carbon frameworks, and high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Differential NOESY experiments can clarify spatial arrangements of substituents, particularly for distinguishing it from homoisoflavonoids .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in reported bioactivity data for this compound (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., pH, solvent polarity) or cellular models. A systematic approach includes:
- Dose-response profiling across multiple concentrations.
- Redox potential measurement using cyclic voltammetry to quantify electron transfer capacity.
- Cell-free vs. cell-based assays (e.g., DPPH for antioxidant activity vs. ROS detection in live cells).
- Meta-analysis of published data to identify confounding variables, such as impurity interference .
Q. How can researchers design in vivo studies to evaluate this compound’s pharmacokinetics while addressing its low bioavailability?
- Methodological Answer : Use nanoformulations (e.g., liposomes or polymeric nanoparticles) to enhance solubility. Pharmacokinetic studies should employ LC-MS/MS for quantification in plasma/tissues, with protocols for:
- Tissue distribution profiling at multiple time points.
- Metabolite identification via UPLC-QTOF-MS.
- Bile duct cannulation to assess enterohepatic recirculation. Ensure adherence to ICH guidelines for data integrity and reproducibility .
Q. What computational tools are effective for predicting this compound’s molecular targets, and how can false positives in docking studies be mitigated?
- Methodological Answer : Use ensemble docking with multiple software (AutoDock Vina, Schrödinger Glide) to cross-validate results. Combine molecular dynamics simulations (GROMACS/NAMD) to assess binding stability. False positives are reduced by:
- Pharmacophore filtering to exclude non-bioactive conformers.
- Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Data Management & Reproducibility
Q. How should researchers handle discrepancies between in vitro and in silico data for this compound’s enzyme inhibition?
- Methodological Answer : Discrepancies often stem from oversimplified computational models (e.g., neglecting solvent effects or protein flexibility). Address this by:
- Hybrid QM/MM simulations to incorporate solvent interactions.
- Enzyme kinetics assays (e.g., Michaelis-Menten analysis) under physiological conditions.
- Blinded re-analysis of raw data to confirm statistical significance .
Q. What protocols ensure traceability and accuracy in reporting this compound’s cytotoxic effects across independent studies?
- Methodological Answer : Follow ICH guidelines for data documentation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
